molecular formula C12H12F3N B3057904 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane CAS No. 86215-23-8

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane

Cat. No.: B3057904
CAS No.: 86215-23-8
M. Wt: 227.22 g/mol
InChI Key: IWDGZABFNGRZPF-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[310]hexane is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a bicyclic azabicyclohexane structure

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane typically involves multiple steps, starting with the formation of the trifluoromethylated phenyl precursor. One common method involves the radical trifluoromethylation of a suitable phenyl derivative . This is followed by the introduction of the azabicyclohexane moiety through a series of cyclization reactions under controlled conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using advanced catalytic systems and high-throughput techniques.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.

    Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N/c13-12(14,15)9-3-1-8(2-4-9)11-5-10(11)6-16-7-11/h1-4,10,16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDGZABFNGRZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507967
Record name 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86215-23-8
Record name 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
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1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
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1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
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1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 5
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane

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